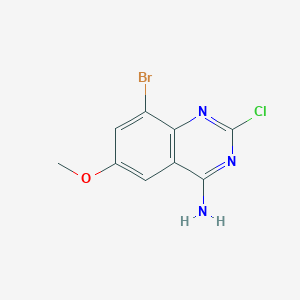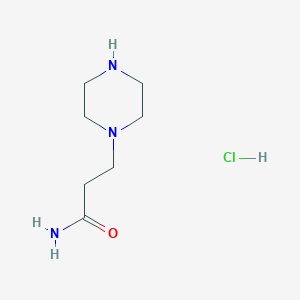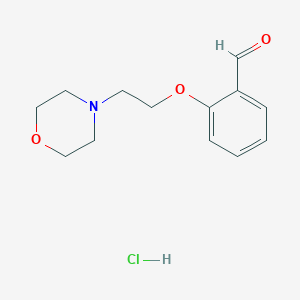
2-(2-Morpholinoethoxy)benzaldehyde hydrochloride
Vue d'ensemble
Description
“2-(2-Morpholinoethoxy)benzaldehyde hydrochloride” is a chemical compound with the molecular formula C13H18ClNO3 . It is used in various scientific research.
Synthesis Analysis
The synthesis of “2-(2-Morpholinoethoxy)benzaldehyde hydrochloride” involves several steps. One method involves the reaction of 2-hydroxybenzaldehyde with 4-(2-chloroethyl)morpholine hydrochloride in the presence of potassium carbonate .Molecular Structure Analysis
The molecular structure of “2-(2-Morpholinoethoxy)benzaldehyde hydrochloride” consists of a benzaldehyde group attached to a morpholinoethoxy group .Physical And Chemical Properties Analysis
“2-(2-Morpholinoethoxy)benzaldehyde hydrochloride” is a solid at room temperature. It has a molecular weight of 271.74 . The compound should be stored under inert gas at 2-8°C .Applications De Recherche Scientifique
Synthesis and Structural Studies
- The compound plays a role in the synthesis and structure of various organic compounds. For instance, it has been used in the formation of 6-Aryl-1,5-dimethoxycarbonyl-2-methyl-4-morpholino-1,3-cyclohexadienes, which exhibit calcium channel-blocking activity (Nitta, Takimoto, & Ueda, 1992).
Catalysis in Chemical Reactions
- It is involved in chemoselective N-heterocyclic carbene-catalyzed cross-benzoin reactions, demonstrating its importance in organic synthesis (Langdon, Wilde, Thai, & Gravel, 2014).
Study of Reactivity and Mechanisms
- The compound is instrumental in studying the reactivity and mechanism of various organic reactions. It's been used to understand the behavior of 2-morpholinobutadienes in reactions with different dienophiles (Barluenga, Aznar, Cabal, & Valdés, 1990).
Antimicrobial and Antiprotozoal Activities
- It serves as a precursor in the synthesis of novel compounds with antimicrobial properties. An example is the synthesis of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, which have shown superior antimicrobial activity compared to standard drugs (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).
Pharmaceutical and Medicinal Chemistry
- In pharmaceutical research, it is used to create Schiff bases of morpholine with antimalarial and antiproliferative activities. This highlights its potential in the development of new therapeutic agents (Jarrahpour, Shirvani, Sharghi, Aberi, Sinou, Latour, & Brunel, 2015).
Analytical Chemistry Applications
- It has been used in the synthesis of analytical reagents, such as in the study of picolinaldehyde 2-hydroxyanil and its derivatives for metal ion analysis (Otomo & Kodama, 1973).
Kinetic Studies in Organic Reactions
- The compound is utilized in kinetic studies of organic reactions, such as the oxidation of substituted benzaldehydes by morpholinium chlorochromate, contributing to a deeper understanding of reaction mechanisms (Choudhary, Malani, Sk Agarwal, Sharma, & Sharma, 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-morpholin-4-ylethoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c15-11-12-3-1-2-4-13(12)17-10-7-14-5-8-16-9-6-14;/h1-4,11H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLDNISOZSJXGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



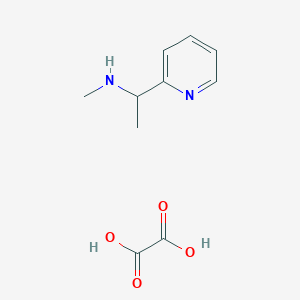
![2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1379692.png)
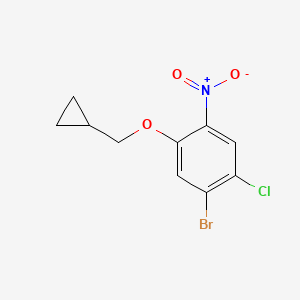
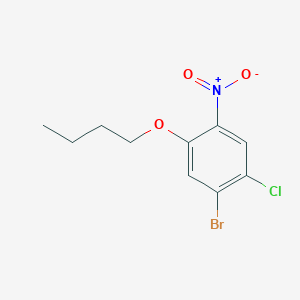
![6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1379696.png)
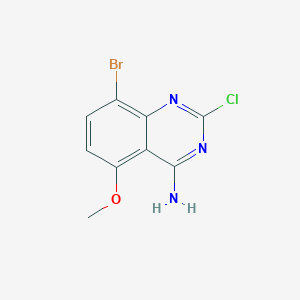
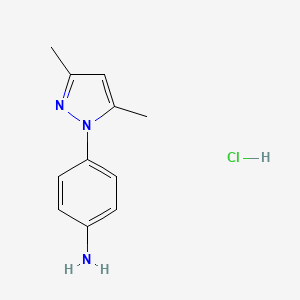
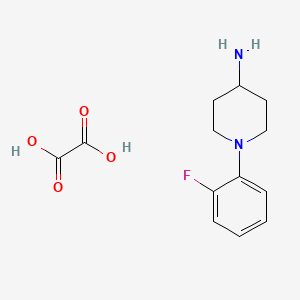
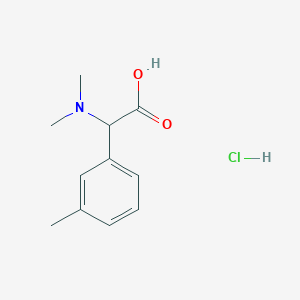
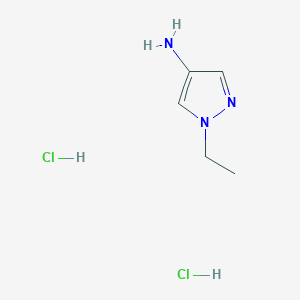
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379708.png)
![Bicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B1379710.png)
